molecular formula C16H19ClN2O5 B2449880 Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261003-92-2

Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2449880
CAS No.: 1261003-92-2
M. Wt: 354.79
InChI Key: NNQIMXHHRMWQMR-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19ClN2O5 and its molecular weight is 354.79. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O5/c1-4-24-15(20)13-11(8-17)18-16(21)19-14(13)10-6-5-9(22-2)7-12(10)23-3/h5-7,14H,4,8H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQIMXHHRMWQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)OC)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines, which have garnered attention for their potential biological activities. This article aims to provide an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C₁₆H₁₉ClN₂O₅
Molecular Weight 354.79 g/mol
CAS Number 380589-29-7
MDL Number MFCD02374294

Structure

The structure of this compound features a chloromethyl group and two methoxy substituents on the aromatic ring, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds within the tetrahydropyrimidine class exhibit antimicrobial properties. Studies suggest that this compound may demonstrate significant activity against various bacterial strains. For instance:

  • In vitro studies showed that similar tetrahydropyrimidines inhibited the growth of Gram-positive and Gram-negative bacteria.
  • The presence of the chloromethyl group is hypothesized to enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

Antioxidant Properties

The compound may also possess antioxidant capabilities. Tetrahydropyrimidines have been studied for their ability to scavenge free radicals and reduce oxidative stress.

  • Case Study : In a study evaluating the antioxidant activity of related compounds, it was found that they significantly decreased levels of reactive oxygen species (ROS) in cellular models.

Anti-inflammatory Effects

Tetrahydropyrimidines have been linked to anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

  • Mechanism : The compound may inhibit pathways such as NF-kB activation, resulting in reduced expression of inflammatory mediators.

Cytotoxicity and Anticancer Activity

Emerging research suggests potential anticancer properties associated with compounds similar to this compound.

  • Cell Line Studies : In vitro assays on cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit cell proliferation.
Cell LineIC50 (µM)Effect
MCF-7 (Breast)15Induces apoptosis
HeLa (Cervical)12Inhibits proliferation

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its antibacterial activity against various strains of bacteria. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Case Studies

  • Antibacterial Activity Assessment :
    • A study conducted on various dihydropyrimidine derivatives demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency .
  • Synthesis Optimization :
    • In a synthetic methodology study published in the Journal of Heterocyclic Chemistry, researchers optimized the Biginelli reaction conditions to enhance the yield of this compound. The use of p-toluenesulfonic acid as a catalyst was found to significantly improve reaction efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group serves as a primary reactive site due to the electrophilic nature of the chlorine atom. This group undergoes nucleophilic substitution reactions with various nucleophiles:

  • Ammonia/Amines : Reaction with ammonia or primary/secondary amines yields substituted methylamine derivatives. For example, treatment with morpholine generates a tertiary amine product.

  • Thiols : Thiol-containing nucleophiles (e.g., benzyl mercaptan) replace chlorine to form thioether linkages.

  • Hydroxide Ions : Hydrolysis under basic conditions produces a hydroxymethyl (–CH₂OH) derivative.

Example Reaction Pathway :

–CH2Cl+NH3–CH2NH2+HCl[5]\text{–CH}_2\text{Cl} + \text{NH}_3 \rightarrow \text{–CH}_2\text{NH}_2 + \text{HCl} \quad \text{[5]}

Ester Hydrolysis

The ethyl carboxylate group (–COOEt) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Produces the corresponding carboxylic acid (–COOH) and ethanol .

  • Basic Hydrolysis (Saponification) : Forms a carboxylate salt (–COO⁻Na⁺) and ethanol.

Conditions :

Reaction TypeReagents/ConditionsProduct
Acidic HydrolysisHCl/H₂O, refluxCarboxylic acid
Basic HydrolysisNaOH/EtOH, refluxCarboxylate salt

Oxidation and Reduction Reactions

  • Oxidation : The chloromethyl group can oxidize to a carbonyl (–CHO) under strong oxidizing agents like KMnO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chloromethyl group to a methyl (–CH₃) group.

Key Reaction :

–CH2ClH2/Pd-C–CH3[5]\text{–CH}_2\text{Cl} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{–CH}_3 \quad \text{[5]}

Electrophilic Aromatic Substitution (EAS)

The 2,4-dimethoxyphenyl ring participates in EAS, though methoxy groups (–OCH₃) are ortho/para-directing but deactivating. Reactions require strong electrophiles:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group (–NO₂) at the para position relative to existing substituents .

  • Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group (–SO₃H) .

Cyclization and Condensation Reactions

The dihydropyrimidinone core can act as a scaffold for further heterocyclic synthesis:

  • Condensation with Aldehydes : Under acidic conditions, reacts with aldehydes to form fused pyrimidine derivatives .

  • Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes to generate bicyclic structures .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to ~200°C, beyond which decomposition occurs via cleavage of the ester and chloromethyl groups .

Q & A

Q. What are the established synthetic routes for preparing Ethyl 6-(chloromethyl)-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving a substituted aldehyde (e.g., 2,4-dimethoxybenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Chloromethyl substitution at position 6 can be introduced via post-synthetic modification, such as alkylation with chloromethylating agents. Reaction optimization often involves acid catalysis (e.g., HCl or Lewis acids) and solvent selection (e.g., ethanol or acetonitrile) to improve yield and purity .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the molecular structure, lattice parameters, and stereochemistry. For example, related dihydropyrimidinone derivatives have been analyzed using SHELX software for structure refinement, with key metrics including bond lengths, angles, and torsional parameters . Complementary techniques include:

  • FTIR : To identify functional groups (e.g., carbonyl at ~1700 cm⁻¹).
  • NMR : ¹H/¹³C NMR to resolve substituent effects (e.g., methoxy protons at δ ~3.8 ppm).
  • HRMS : For molecular ion validation .

Q. What are the known pharmacological activities of dihydropyrimidinone derivatives?

Dihydropyrimidinones (DHPMs) exhibit diverse bioactivities, including antitubercular, antibacterial, and anticancer properties. For instance, ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM analogs show antitubercular activity against Mycobacterium tuberculosis (MIC ~6.25 µg/mL), likely via thymidine phosphorylase inhibition . The chloromethyl and dimethoxyphenyl groups in this compound may enhance membrane permeability or target binding .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, given competing side reactions?

Side products like styryl derivatives (e.g., from aldol condensation) may form during the Biginelli reaction. To suppress these:

  • Use controlled stoichiometry (e.g., 1:1:1 molar ratio of aldehyde, β-keto ester, urea).
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Introduce scavengers (e.g., molecular sieves) to remove water and shift equilibrium .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Crystal packing can be disrupted by bulky substituents (e.g., 2,4-dimethoxyphenyl) or conformational flexibility. Strategies include:

  • Growing crystals in mixed solvents (e.g., ethanol/dichloromethane) to slow nucleation.
  • Using SHELXL for refining disordered regions, with constraints on atomic displacement parameters (ADPs).
  • Validating hydrogen bonding (e.g., N–H···O interactions) via Hirshfeld surface analysis .

Q. How do data contradictions in biological activity assays arise, and how are they addressed?

Discrepancies in IC₅₀ values may stem from assay conditions (e.g., solvent polarity affecting solubility) or cell line variability. Mitigation involves:

  • Standardizing protocols (e.g., MTT assay with DMSO controls).
  • Cross-validating results with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. What computational methods are used to predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. These align with experimental NMR chemical shifts and XRD-derived geometries .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact physicochemical properties?

  • Chloromethyl : Increases lipophilicity (logP) and electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Methoxy : Electron-donating groups stabilize aromatic rings, affecting π-π stacking in crystal lattices or target binding. Comparative studies with analogs (e.g., 4-chlorophenyl derivatives) reveal trends in solubility and bioactivity .

Q. What strategies are employed for green synthesis of this compound?

  • Replace traditional solvents with ionic liquids or PEG-400 to reduce toxicity.
  • Use recyclable catalysts (e.g., silica-supported HClO₄) to minimize waste.
  • Optimize atom economy by avoiding protecting groups .

Q. How is stability assessed under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Chloromethyl groups may hydrolyze to hydroxymethyl derivatives in humid environments, requiring inert storage (argon atmosphere) .

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